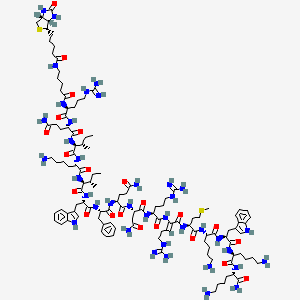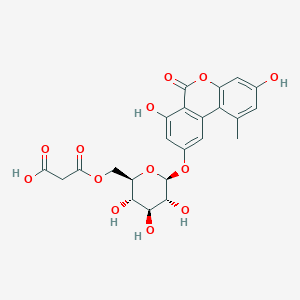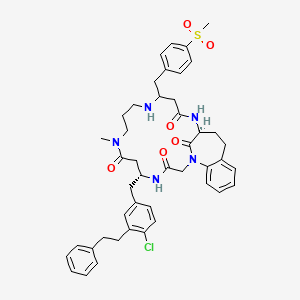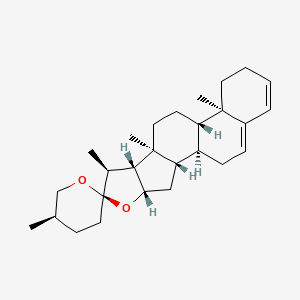
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₀ClN₃O₂ and a molecular weight of 263.68 g/mol . This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of the pyridazine ring makes this compound an interesting subject for research due to its potential biological and pharmacological activities .
Méthodes De Préparation
The synthesis of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate typically involves the reaction of appropriate pyridazine derivatives with ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A simpler structure with similar biological activities.
Pyridazinone: Contains an oxygen atom in the ring and exhibits a wide range of pharmacological activities.
Pyrrolopyridine: A fused heterocyclic compound with different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Propriétés
Formule moléculaire |
C12H10ClN3O2 |
|---|---|
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
ethyl 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(15-16-11(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 |
Clé InChI |
DJUJHVXAIYTWRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)




![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)

![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
